

# preparing DS28120313 stock solution for research

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## Compound of Interest

Compound Name: DS28120313

Cat. No.: B15610518

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## Application Notes and Protocols for DS28120313

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### Introduction

**DS28120313** is a potent and orally active inhibitor of hepcidin production.[1][2] As a central regulator of iron homeostasis, hepcidin inhibition presents a promising therapeutic strategy for anemia of chronic disease.[2] **DS28120313** is an indazole derivative that has been shown to lower serum hepcidin levels in an interleukin-6 (IL-6) induced acute inflammatory mouse model. [2] These application notes provide detailed protocols for the preparation of **DS28120313** stock solutions and its application in relevant in vitro and in vivo research models.

### Physicochemical and Biological Properties

A summary of the key quantitative data for **DS28120313** is provided in the table below for easy reference.

Property	Value	Reference(s)
Molecular Weight	311.34 g/mol	[1]
Formula	C <sub>16</sub> H <sub>17</sub> N <sub>5</sub> O <sub>2</sub>	[1]
CAS Number	2146177-09-3	[1]
Appearance	Solid, Off-white to light yellow	[1][3]
In Vitro Activity (IC <sub>50</sub> )	0.093 µM (inhibition of BMP6-stimulated hepcidin mRNA expression in human HepG2 cells)	[1][3]
Solubility	DMSO: 12.5 mg/mL (40.15 mM)	[1]
Storage (Powder)	-20°C for 3 years, 4°C for 2 years	[1]
Storage (Stock Solution)	-80°C for 6 months, -20°C for 1 month	[1]

## Preparation of DS28120313 Stock Solution

Materials:

- **DS28120313** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or cryovials
- Vortex mixer
- Calibrated pipettes

Protocol:

- **Precautionary Measures:** **DS28120313** is a research chemical. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.
- **Calculating the Required Mass:** To prepare a 10 mM stock solution, use the following formula:  $\text{Mass (mg)} = \text{Desired Volume (mL)} \times \text{Desired Concentration (mM)} \times \text{Molecular Weight (g/mol)} / 1000$  For example, to prepare 1 mL of a 10 mM stock solution:  $\text{Mass (mg)} = 1 \text{ mL} \times 10 \text{ mM} \times 311.34 \text{ g/mol} / 1000 = 3.1134 \text{ mg}$
- **Dissolution:** a. Carefully weigh the calculated amount of **DS28120313** powder and place it in a sterile microcentrifuge tube. b. Add the desired volume of anhydrous DMSO to the tube. To achieve a 10 mM concentration with 3.1134 mg of **DS28120313**, add 1 mL of DMSO. c. Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 60°C) and sonication can be used to aid dissolution if necessary.<sup>[1]</sup>
- **Aliquoting and Storage:** a. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. b. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).<sup>[1]</sup>

Stock Solution Preparation Table:

Desired Stock Concentration	Volume of DMSO to add to 1 mg of DS28120313	Resulting Concentration
1 mM	3.2119 mL	1 mM
5 mM	0.6424 mL	5 mM
10 mM	0.3212 mL	10 mM

## Experimental Protocols

### In Vitro Inhibition of Hepcidin mRNA Expression in HepG2 Cells

This protocol describes a method to assess the in vitro efficacy of **DS28120313** in inhibiting hepcidin expression in human hepatoma (HepG2) cells.

## Materials:

- HepG2 cells
- Complete growth medium (e.g., Eagle's Minimum Essential Medium (EMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin)
- **DS28120313** stock solution (10 mM in DMSO)
- Recombinant human Bone Morphogenetic Protein 6 (BMP6)
- Phosphate-buffered saline (PBS)
- RNA extraction kit
- qRT-PCR reagents and instrument

## Protocol:

- Cell Culture: Culture HepG2 cells in complete growth medium at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- Cell Seeding: Seed HepG2 cells in a 24-well plate at a density of 1 x 10<sup>5</sup> cells per well and allow them to adhere overnight.
- Compound Treatment: a. Prepare serial dilutions of the **DS28120313** stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest **DS28120313** concentration. b. Aspirate the medium from the wells and replace it with the medium containing the different concentrations of **DS28120313** or vehicle control. c. Pre-incubate the cells with the compound for 1 hour.
- Hepcidin Induction: a. Induce hepcidin expression by adding recombinant human BMP6 to each well at a final concentration of 10 ng/mL. b. Incubate the plate for 6 hours at 37°C.
- RNA Extraction and qRT-PCR: a. After incubation, wash the cells with PBS and lyse them directly in the wells using the lysis buffer from an RNA extraction kit. b. Extract total RNA according to the manufacturer's protocol. c. Perform reverse transcription to synthesize

cDNA. d. Quantify hepcidin (HAMP) mRNA expression levels using qRT-PCR, normalizing to a housekeeping gene such as GAPDH or  $\beta$ -actin.

- Data Analysis: Calculate the relative expression of hepcidin mRNA compared to the vehicle-treated, BMP6-stimulated control. Determine the IC<sub>50</sub> value of **DS28120313**.

## In Vivo Assessment in an IL-6-Induced Mouse Model of Inflammation

This protocol outlines a procedure to evaluate the in vivo efficacy of **DS28120313** in a mouse model of IL-6-induced inflammation.

Materials:

- C57BL/6 mice
- **DS28120313**
- Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
- Recombinant murine IL-6
- Sterile saline
- Blood collection supplies (e.g., heparinized capillary tubes)
- ELISA kit for mouse hepcidin

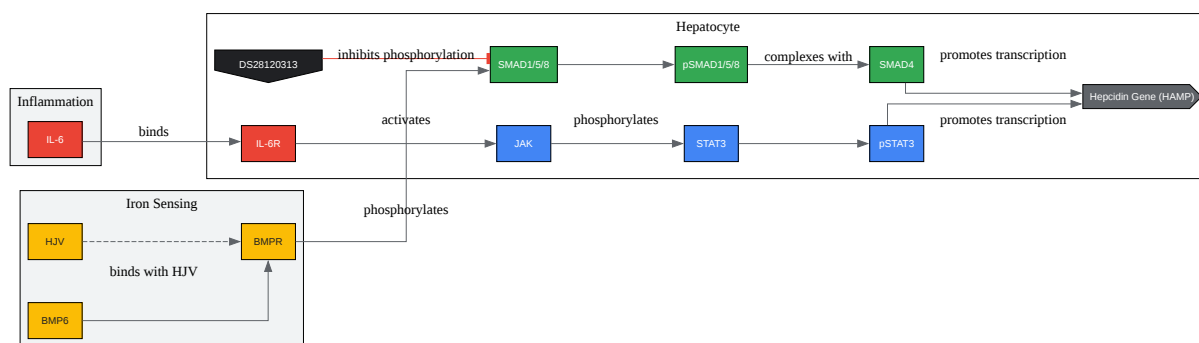
Protocol:

- Animal Acclimatization: Acclimate C57BL/6 mice to the housing conditions for at least one week before the experiment.
- Compound Administration: a. Prepare a formulation of **DS28120313** in the vehicle for oral gavage. b. Administer **DS28120313** orally to the treatment group of mice at a dose of 30 mg/kg.<sup>[1]</sup> c. Administer an equivalent volume of the vehicle to the control group.

- Induction of Inflammation: a. 30 minutes after the administration of **DS28120313** or vehicle, induce an inflammatory response by intraperitoneally injecting recombinant murine IL-6 (e.g., 1 µg per mouse) dissolved in sterile saline.
- Blood Collection: a. At a specified time point after IL-6 injection (e.g., 3-6 hours), collect blood samples from the mice via a suitable method (e.g., retro-orbital bleeding or terminal cardiac puncture) into heparinized tubes. b. Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.
- Hepcidin Measurement: a. Measure the concentration of hepcidin in the plasma samples using a commercially available mouse hepcidin ELISA kit, following the manufacturer's instructions.
- Data Analysis: Compare the plasma hepcidin levels between the **DS28120313**-treated group and the vehicle-treated control group.

## Visualizations

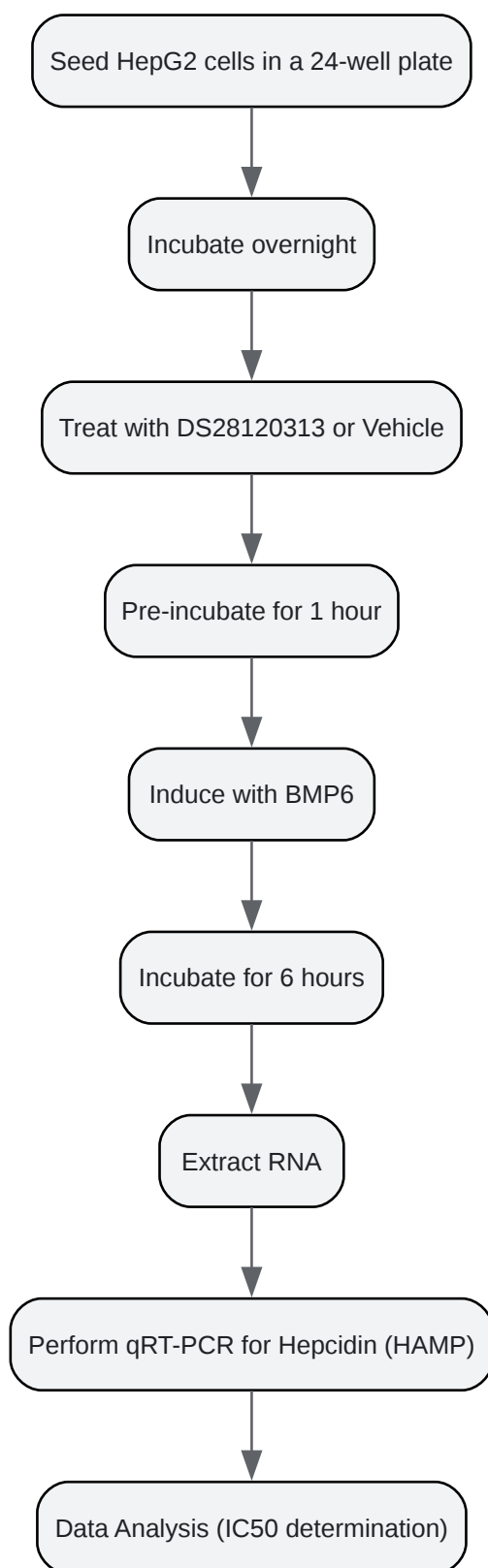
### Signaling Pathway of Hepcidin Regulation



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Caption: Simplified signaling pathways regulating hepcidin expression.

## Experimental Workflow for In Vitro Assay

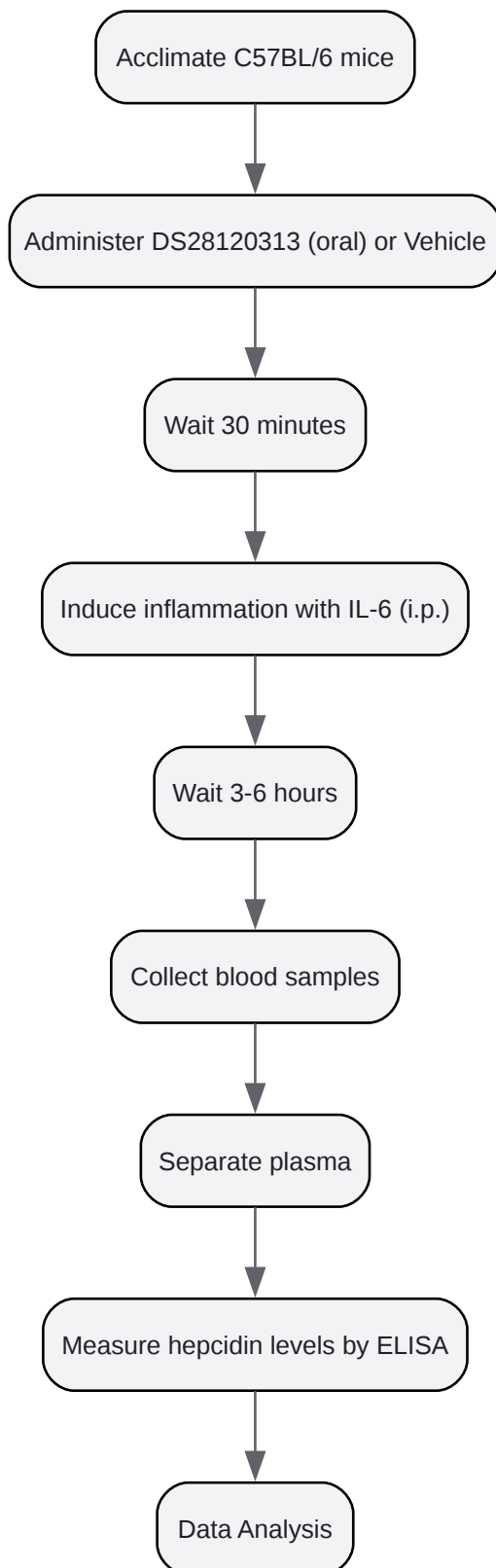


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Caption: Workflow for in vitro evaluation of **DS28120313**.



## Experimental Workflow for In Vivo Assay



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Caption: Workflow for in vivo evaluation of **DS28120313**.

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